Home > Products > Screening Compounds P13413 > 4-(Methylsulfonyl)-3-piperazinobenzoic acid
4-(Methylsulfonyl)-3-piperazinobenzoic acid - 1197193-03-5

4-(Methylsulfonyl)-3-piperazinobenzoic acid

Catalog Number: EVT-3226395
CAS Number: 1197193-03-5
Molecular Formula: C12H16N2O4S
Molecular Weight: 284.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-(Bromomethyl)-2-chloro-4-(methylsulfonyl)benzoic Acid (BCMBA)

  • Compound Description: BCMBA is a low molecular weight agent identified as a new cause of occupational asthma, rhinitis, and contact urticaria []. It was found to elicit these allergic responses through IgE-mediated mechanisms, requiring stringent exposure control measures in occupational settings [].

2-(Chloromethyl)-3-Methyl-4-(methylsulfonyl)pyridine

  • Compound Description: This compound is a key intermediate in the synthesis of Dexlansoprazole, a medication used to treat gastroesophageal reflux disease (GERD) and ulcers []. A modified synthesis of this compound is described, emphasizing green chemistry principles [].

1-{4-(Methylsulfonyl)phenyl}-5-phenyl-1H-tetrazole

  • Compound Description: The crystal structure of this compound was determined using X-ray crystallography []. Molecular docking studies were performed with the cyclooxygenase-2 (COX-2) enzyme, revealing potential interactions with specific amino acid residues within the enzyme's binding site [].

(E)-4-((3-Methyl-4-(methylsulfonyl)pyridin-2-yl)methoxy)-N'-(substitutedbenzylidene)benzohydrazide derivatives

  • Compound Description: A series of these benzohydrazide derivatives were synthesized and evaluated for their antibacterial activity []. Several derivatives showed promising activity against bacterial pathogens like Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes [].

2-[4-(Methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid

  • Compound Description: This compound contains a chiral center, and a new reverse-phase high-performance liquid chromatography (HPLC) method was developed for separating its two stereoisomers []. The method was validated for linearity, precision, robustness, and solution stability, demonstrating its applicability for monitoring the compound's epimerization [].

3-(4-(Methylsulfonyl)phenyl)-6-phenyl-7H-(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazine derivatives

  • Compound Description: This series of compounds was designed as potential selective COX-2 inhibitors []. Molecular modeling indicated their selectivity for COX-2, and their synthesis was achieved with good yields [].

4-Methylsulfonyl cinnamate

  • Compound Description: Nickel(II) and cadmium(II) complexes were synthesized using 4-methylsulfonyl cinnamate as a ligand, and their structures were determined via X-ray crystallography []. The complexes exhibited higher antimicrobial activity against Gram-positive bacteria (Bacillus subtilis and Bacillus cereus) compared to the free cinnamate [].
  • Compound Description: This compound, along with its cinchonidine, (R)-(+)-1-(1-naphthyl)ethylamine, and (S)-(-)-1-(2-naphthyl)ethylamine salts, was investigated for its potential in treating insulin resistance, lipid disorders, and metabolic syndrome [].
  • Compound Description: The potassium or sodium salts of this compound were investigated for their potential use in treating clinical conditions such as lipid disorders (dyslipidemia), insulin resistance, and metabolic syndrome [].
  • Compound Description: This compound, specifically its potassium and sodium salts, was explored for its therapeutic potential in treating lipid disorders (dyslipidemias), insulin resistance, and other manifestations of metabolic syndrome [].

3-[4-(Methylsulfonyl)benzoyl]propionic acid

  • Compound Description: The crystal structure of this compound was solved, revealing its simple molecular structure and how it forms carboxylic acid dimers in its solid state [].

4-(Methylsulfonyl) aniline derivatives

  • Compound Description: This series of compounds was designed as potential anti-inflammatory agents with expected selectivity for the COX-2 enzyme []. Several derivatives showed promising anti-inflammatory effects in a rat paw edema model [].

D-(-)-threo-2-(dichloromethyl)-4,5-dihydro-5-4-(methylsulfonyl)phenyl-4-oxazolemethanol

  • Compound Description: This compound is a new intermediate for the synthesis of phlorophenycol, an antibiotic [].

1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl) phenyl] ethanone

  • Compound Description: This compound is an intermediate in the synthesis of COX-2 inhibitors, which are pharmaceutically active compounds with analgesic and anti-inflammatory properties [].

2-Methylsulfonyl-4-(trifluoromethyl)benzoic acid

  • Compound Description: The crystal structure of this compound has been reported, detailing the conformation of the methylsulfonyl group relative to the benzene ring and the presence of O–H⋯O hydrogen bonds in the crystal lattice [].

[(3R)-4-(4-chloro-benzyl)-7-fluoro-5-(methylsulfonyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl]-acetic acid (MK-0524)

  • Compound Description: MK-0524 is a potent and selective prostaglandin D2 (PGD2) receptor (DP) antagonist, exhibiting a superior pharmacokinetic profile compared to earlier lead compounds [].

Naphthalene-methylsulfonamido, Naphthalene-methylsulfonyl, and Tetrahydronaphthalen-methylsulfonamido Compounds

  • Compound Description: These compounds, designed as analogs of naproxen and 6-methoxy naphthalene acetic acid, were synthesized and evaluated for their cyclooxygenase inhibitory properties [].
  • Compound Description: This compound acts as an agonist for 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase inhibitors. It is suggested for use in combination therapies, particularly with cytochrome P450 isoenzyme 3A4 inhibitors or inducers, for treating hyperlipidemia, particularly in individuals undergoing immunosuppressive chemotherapy [].

(R)‐1‐(3‐ethoxy‐4‐methoxyphenyl)‐2‐(methylsulfonyl)ethanamine

  • Compound Description: This compound is a key intermediate in the synthesis of Apremilast, a medication used to treat psoriasis and psoriatic arthritis [].

6,7-Dichloro-2-methylsulfonyl-3-tert-butylaminoquinoxaline (Compound 2)

  • Compound Description: Compound 2 is a small-molecule allosteric agonist of the glucagon-like peptide-1 receptor (GLP-1R), involved in glucose homeostasis and insulin secretion []. Studies explored its impact on GLP-1R mutants, showcasing its ability to restore peptide responses in some cases, emphasizing the complexity of allosteric modulation in this receptor system [].

N-{3-Chloro-4-[(3-fluorobenzyl)oxy]phenyl}-6-[5-({[2-(methylsulfonyl)ethyl]amino}methyl)-2-furyl]-4-quinazolinamine (GW572016, Lapatinib)

  • Compound Description: Lapatinib is a tyrosine kinase inhibitor used in combination with capecitabine to treat advanced or metastatic breast cancers overexpressing HER2 (ErbB2) []. It is a substrate for efflux transporters P-glycoprotein (Pgp) and breast cancer resistance protein (BCRP) and an inhibitor of Pgp, BCRP, and organic anion transporting polypeptide 1B1 [].

(2-Methyl-5-(methylsulfonyl)benzoyl)guanidine

  • Compound Description: This compound is a potent and selective Na+/H+ exchanger (NHE) inhibitor, exhibiting cardioprotective effects in models of acute myocardial infarction [].

Ethyl-4-{trans-4-[((2S)-2-hydroxy-3-{4-hydroxy-3[(methylsulfonyl)amino] phenoxy}propyl) amino]cyclohexyl}benzoate Hydrochloride (SAR150640)

  • Compound Description: SAR150640 is a potent and selective human β3-adrenoceptor agonist, showing potential for treating preterm labor due to its ability to inhibit myometrial contractions [].

[(3S)-6-({2′,6′-dimethyl-4′-[3-(methylsulfonyl)propoxy]biphenyl-3-yl}meth-oxy)-2,3-dihydro-1-benzofuran-3-yl]acetic acid hemi-hydrate (TAK-875)

  • Compound Description: TAK-875 is a selective G protein-coupled receptor 40/free fatty acid receptor 1 (GPR40/FFA1) agonist, showing promise for treating type 2 diabetes due to its ability to enhance glucose-dependent insulin secretion and improve both postprandial and fasting hyperglycemia in animal models [, ]. It demonstrates a low risk of hypoglycemia and no evidence of β-cell toxicity [].

3-(4-chlorophenoxy)-2-[4-(methylsulfonyl) phenyl] imidazo[1,2-a]pyridine (5j)

  • Compound Description: Compound 5j is a potent and selective COX-2 inhibitor, demonstrating significant analgesic activity in vivo and exhibiting potent inhibition of arachidonic acid-induced platelet aggregation []. Molecular modeling revealed the methylsulfonyl group's interaction with key amino acid residues in the COX-2 active site [].

4- and 2-(nitrobenzyloxycarbonyl)-1, 2-bis(methylsulfonyl)-1-(2-chloroethyl)hydrazines

  • Compound Description: These compounds, particularly the 4,5-dimethoxy-2-nitro analogue, were studied for their potential as hypoxia-selective cytotoxic agents against EMT6 mammary carcinoma cells [].

1-[3-(aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC 423)

  • Compound Description: DPC 423 undergoes complex metabolism, forming various metabolites, including an unusual glutamate conjugate [, ]. The formation of this conjugate was found to be mediated by the enzyme γ-glutamyltranspeptidase (GGT) [].

Isopropyl-2-methyl-5-[4-(methylsulfonyl)phenyl]-1-phenyl-1H-pyrrole-3-acetate (10a)

  • Compound Description: Compound 10a, a 1,5-diarylpyrrole derivative, was identified as a selective COX-2 inhibitor with promising in vitro, ex vivo, and in vivo activity. It was selected for further pharmacokinetic and metabolic studies [].

1,4-Diacetyl-3-methylsulfonyl-4,5-dihydro-1H-1,2,4-triazoles

  • Compound Description: These compounds serve as key intermediates in the synthesis of novel 3,5-disubstituted 4,5-dihydro-1H-1,2,4-triazoles [].

(+/-)-(E)-1-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-3-[2-[[[5-(methylamino)methyl-2-furyl]methyl]thio]ethyl]-2-(methylsulfonyl) guanidine (T-593)

  • Compound Description: T-593 is a new histamine H2-receptor antagonist with potent antisecretory and antiulcer properties in rats, demonstrating efficacy comparable to ranitidine and omeprazole [].

Chalcones with an SO2CH3 group

  • Compound Description: This series of chalcones was designed as potential selective COX-2 inhibitors, and some compounds showed promising activity compared to celecoxib, ibuprofen, and nimesulide []. Molecular docking studies supported their potential for COX-2 selectivity [].

2-Aryl-3-iodo- and 2-aryl-3-bromo-1-methylsulfonyl-2,3-dihydroquinolin-4(1H)-ones

  • Compound Description: These compounds are synthesized through a regio- and stereoselective α-halogenation of 2-aryl-1-methylsulfonyl-2,3-dihydroquinolin-4(1H)-ones []. The reaction selectively yields the 2,3-trans isomers, confirmed by 1H NMR spectroscopy and X-ray crystallography [].
  • Compound Description: An electrochemical method was developed to quantify the herbicide mesotrione (MES) and its degradation products, MNBA and AMBA []. This method, employing differential pulse voltammetry on a glassy carbon electrode, provides a sensitive approach for monitoring these compounds in environmental samples [].

3-azido-3- deoxy-1,2:5,6-di-O-cyclohexylidene-D-glucofura nose (V)

  • Compound Description: This compound was synthesized from 1,2:5,6-di-O-cyclohexylidene-3-O-p-toluenesulfonyl-D-allofuranose by reaction with sodium azide in refluxing N,N- dimethylformamide []. This compound is an intermediate in the synthesis of unsaturated amino sugars.

2‐alkyl(aryl)‐3‐methylsulfonyl(sulfinyl)pyrano‐ [4,3‐c]pyrazol‐4(2H)‐ones

  • Compound Description: These compounds, synthesized via the oxidation of 2-alkyl(aryl)-3-methylthiopyrano[4,3-c]pyrazol-4(2H)-ones, showed herbicidal activity [].

7-bromobenzoxazepine and tert-butyl 7-bromo-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate

  • Compound Description: These are key intermediates in synthesizing a benzoxazepine-containing kinase inhibitor [].

4-Arylhydrazinylidene-5-(polyfluoroalkyl)pyrazol-3-ones (4-AHPs)

  • Compound Description: These compounds exhibit a range of biological activities, including anticarboxylesterase, antioxidant, anticancer, antibacterial, analgesic, and anti-inflammatory effects []. The presence of a polyfluoroalkyl group contributes to their anticarboxylesterase activity, while other substitutions modulate their antioxidant and anticancer properties. Several 4-AHPs demonstrated potent analgesic effects in a hot plate test, surpassing the efficacy of diclofenac and metamizole.
  • Compound Description: TAK-875 is a potent, selective, and orally bioavailable GPR40 agonist. Its development involved optimizing the structure of a lead compound through cyclization, leading to improved in vitro agonist activities and pharmacokinetic profiles. TAK-875 showed promising glucose-lowering and insulinotropic effects in preclinical models, leading to its advancement into clinical trials for treating type 2 diabetes mellitus [].
  • Compound Description: These compounds are selective COX inhibitors used to investigate the role of COX-1 and COX-2 in 5,6-EET-induced contraction of rabbit intralobar pulmonary arteries [].
Source and Classification

This compound can be classified under the category of sulfonamide derivatives, which are widely recognized for their antibacterial properties and roles in drug design. The methylsulfonyl group enhances the solubility and bioavailability of the compound, making it an interesting candidate for further research in drug development.

Synthesis Analysis

Synthetic Methods

The synthesis of 4-(Methylsulfonyl)-3-piperazinobenzoic acid can be approached through several methodologies, primarily focusing on the introduction of the piperazine moiety to a benzoic acid derivative. Here is a detailed synthesis pathway:

  1. Starting Materials: The synthesis typically begins with commercially available 3-piperazinecarboxylic acid and a suitable methylsulfonyl chloride.
  2. Reagents: Common reagents include triethylamine as a base to neutralize the hydrochloric acid produced during the reaction, and dichloromethane as a solvent.
  3. Procedure:
    • The piperazine derivative is reacted with methylsulfonyl chloride under basic conditions.
    • The reaction mixture is stirred at room temperature for several hours.
    • The product is then purified through recrystallization or chromatography to yield pure 4-(Methylsulfonyl)-3-piperazinobenzoic acid.

The parameters such as temperature, reaction time, and molar ratios can significantly affect the yield and purity of the final product.

Molecular Structure Analysis

Structural Characteristics

The molecular structure of 4-(Methylsulfonyl)-3-piperazinobenzoic acid can be described as follows:

  • Molecular Formula: C12_{12}H16_{16}N2_2O4_4S
  • Molecular Weight: Approximately 288.33 g/mol
  • Functional Groups:
    • A benzoic acid moiety (aromatic ring with a carboxylic acid).
    • A piperazine ring which contributes to its biological activity.
    • A methylsulfonyl group that enhances solubility.

Structural Analysis Techniques

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are typically employed to confirm the structure and purity of the synthesized compound. NMR can provide insights into the hydrogen environments within the molecule, while IR can identify functional groups based on characteristic absorption peaks.

Chemical Reactions Analysis

Reactivity and Functionalization

4-(Methylsulfonyl)-3-piperazinobenzoic acid may undergo various chemical reactions due to its functional groups:

  1. Esterification: Reaction with alcohols to form esters.
  2. Amide Formation: Reaction with amines to produce amides, which can be relevant in drug development.
  3. Reduction Reactions: Potential reduction of the sulfonyl group under specific conditions could yield different derivatives.

These reactions are significant for modifying the compound's properties or enhancing its biological activity.

Physical and Chemical Properties Analysis

Key Properties

  • Solubility: Likely soluble in polar solvents due to the presence of the sulfonyl group.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a range indicative of similar compounds.
  • Stability: Generally stable under standard laboratory conditions but may require protection from moisture or extreme temperatures.

These properties are crucial for determining storage conditions and potential applications in formulations.

Applications

Scientific Applications

4-(Methylsulfonyl)-3-piperazinobenzoic acid has potential applications in:

  • Pharmaceutical Development: As a lead compound or scaffold for developing new drugs targeting bacterial infections or neurological disorders.
  • Research Tools: Used in biochemical assays to study enzyme inhibition or receptor interactions.
  • Synthetic Chemistry: As an intermediate in synthesizing more complex molecules.

The ongoing research into its properties and effects could expand its applicability across various fields in medicinal chemistry.

Properties

CAS Number

1197193-03-5

Product Name

4-(Methylsulfonyl)-3-piperazinobenzoic acid

IUPAC Name

4-methylsulfonyl-3-piperazin-1-ylbenzoic acid

Molecular Formula

C12H16N2O4S

Molecular Weight

284.33 g/mol

InChI

InChI=1S/C12H16N2O4S/c1-19(17,18)11-3-2-9(12(15)16)8-10(11)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3,(H,15,16)

InChI Key

BHWXOFNMHIDFDN-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1=C(C=C(C=C1)C(=O)O)N2CCNCC2

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)C(=O)O)N2CCNCC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.